methyl (2S)-2-[[2-(4-chlorophenyl)-2-(dimethylamino)acetyl]amino]-3-hydroxypropanoate
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Overview
Description
Methyl (2S)-2-[[2-(4-chlorophenyl)-2-(dimethylamino)acetyl]amino]-3-hydroxypropanoate is a compound notable for its versatile properties and broad applications in various scientific fields. Its molecular structure offers unique reactivity and functionality, making it a subject of extensive study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[2-(4-chlorophenyl)-2-(dimethylamino)acetyl]amino]-3-hydroxypropanoate typically involves multiple steps, beginning with the formation of the core structure through a series of organic reactions. One common method involves the acylation of (2S)-2-amino-3-hydroxypropanoic acid with 4-chlorophenylacetyl chloride, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods might utilize optimized reaction conditions, such as the use of specialized catalysts, controlled temperatures, and pressure conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[[2-(4-chlorophenyl)-2-(dimethylamino)acetyl]amino]-3-hydroxypropanoate undergoes several types of chemical reactions, including:
Oxidation: May lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Can yield primary amines or alcohols.
Substitution: Possible halogenation, alkylation, or acylation at various reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in an appropriate solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides under anhydrous conditions with appropriate catalysts.
Major Products
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Primary or secondary amines, alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives, or other acylation products.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its reactivity and functional groups.
Biology
In biological research, it may be used as a probe or precursor in the study of enzyme interactions and metabolic pathways.
Medicine
Industry
In industrial contexts, the compound could be applied in the development of novel materials, agrochemicals, or as an additive in formulations requiring specific chemical properties.
Mechanism of Action
The mechanism of action for methyl (2S)-2-[[2-(4-chlorophenyl)-2-(dimethylamino)acetyl]amino]-3-hydroxypropanoate typically involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. This binding can alter biological pathways, enzyme activity, or signal transduction mechanisms, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-[[2-phenylacetyl]amino]-3-hydroxypropanoate
Methyl (2S)-2-[[2-(4-fluorophenyl)acetyl]amino]-3-hydroxypropanoate
Methyl (2S)-2-[[2-(4-bromophenyl)acetyl]amino]-3-hydroxypropanoate
Uniqueness
The presence of the 4-chlorophenyl group distinguishes methyl (2S)-2-[[2-(4-chlorophenyl)-2-(dimethylamino)acetyl]amino]-3-hydroxypropanoate from its analogs, imparting unique electronic and steric properties. This variation can influence its reactivity, binding affinity to targets, and overall biological activity, making it a unique candidate for specific applications where such characteristics are desired.
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Properties
IUPAC Name |
methyl (2S)-2-[[2-(4-chlorophenyl)-2-(dimethylamino)acetyl]amino]-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-17(2)12(9-4-6-10(15)7-5-9)13(19)16-11(8-18)14(20)21-3/h4-7,11-12,18H,8H2,1-3H3,(H,16,19)/t11-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILZULLXOYEWOH-PXYINDEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)Cl)C(=O)NC(CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(C1=CC=C(C=C1)Cl)C(=O)N[C@@H](CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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